5-(4-Bromophenyl)-1-methylimidazole
Overview
Description
5-(4-Bromophenyl)-1-methylimidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 1-position
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are often evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may have favorable adme properties .
Result of Action
Similar compounds have been shown to display superior antipromastigote activity, which is more active than standard drugs .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other imidazole derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the electron-withdrawing bromine atom on the phenyl ring and the electron-donating methyl group on the imidazole ring .
Cellular Effects
The cellular effects of 5-(4-Bromophenyl)-1-methylimidazole are largely unexplored . It’s plausible that it could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 1-methylimidazole.
Coupling Reaction: The 4-bromoaniline undergoes a coupling reaction with 1-methylimidazole in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
5-(4-Bromophenyl)-1-methylimidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, but with an isoxazole ring instead of an imidazole ring.
5-(4-Bromophenyl)-1-methylpyrazole: Similar structure but with a pyrazole ring.
5-(4-Bromophenyl)-1-methylthiazole: Similar structure but with a thiazole ring.
Uniqueness
5-(4-Bromophenyl)-1-methylimidazole is unique due to its specific combination of the imidazole ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRRZXCIOPPVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279049 | |
Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136350-71-5 | |
Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136350-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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